Lauryl palmitate

Catalog No.
S589390
CAS No.
42232-29-1
M.F
C28H56O2
M. Wt
424.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauryl palmitate

CAS Number

42232-29-1

Product Name

Lauryl palmitate

IUPAC Name

dodecyl hexadecanoate

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-27H2,1-2H3

InChI Key

GULIJHQUYGTWSO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC

Synonyms

dodecyl hexadecanoate, dodecyl palmitate, n-dodecyl palmitate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC

The exact mass of the compound Lauryl palmitate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis and Characterization

  • Green Synthesis: Researchers are exploring enzymatic methods for lauryl palmitate synthesis. Lipase enzymes offer an eco-friendly alternative to conventional chemical methods. Studies investigate reaction conditions like temperature, molar ratios of substrates, and enzyme amount to optimize the lipase-catalyzed production of lauryl palmitate [1].

Source

[1] Green Synthesis of Lauryl Palmitate via Lipase-Catalyzed Reaction - ResearchGate()

Drug Delivery Systems

  • Lipid-Based Carriers: Lauryl palmitate's properties as a fatty acid ester make it a potential candidate for lipid-based drug delivery systems. Research explores its use in formulating nanoparticles or liposomes for targeted drug delivery [2]. However, detailed information on its specific applications in this area is limited and requires further investigation.

Lauryl palmitate is a wax ester formed from the esterification of palmitic acid (hexadecanoic acid) and lauryl alcohol (1-dodecanol). This compound has the chemical formula C28H56O2 and is known for its emollient properties, making it a valuable ingredient in various cosmetic and pharmaceutical formulations. Lauryl palmitate appears as a colorless to pale yellow liquid or waxy solid, depending on temperature, and is insoluble in water but soluble in organic solvents such as ethanol and ether .

The primary reaction involved in the formation of lauryl palmitate is esterification, where palmitic acid reacts with lauryl alcohol. The general reaction can be represented as follows:

Palmitic Acid+Lauryl AlcoholLauryl Palmitate+Water\text{Palmitic Acid}+\text{Lauryl Alcohol}\rightarrow \text{Lauryl Palmitate}+\text{Water}

This reaction typically requires an acid catalyst or can be catalyzed by lipases, which are enzymes that facilitate the esterification process under mild conditions, enhancing the yield while minimizing by-products . Hydrolysis of lauryl palmitate can occur under acidic or basic conditions, breaking it back down into its constituent fatty acid and alcohol.

Lauryl palmitate exhibits several biological activities that contribute to its utility in cosmetics and pharmaceuticals. It acts as an emollient, providing moisture and softness to the skin. Additionally, it has been noted for its antimicrobial properties, which can help in preserving formulations and enhancing skin health. Some studies suggest that it may also possess anti-inflammatory effects, making it beneficial for sensitive skin applications .

The synthesis of lauryl palmitate can be approached through various methods:

  • Conventional Esterification: This method involves heating palmitic acid and lauryl alcohol in the presence of an acid catalyst to promote ester formation.
  • Enzymatic Synthesis: Utilizing lipases such as Novozym 435 allows for a more environmentally friendly approach. This method operates under milder conditions and often results in higher purity products with fewer by-products .
  • Green Chemistry Approaches: Recent advancements focus on sustainable practices, employing renewable resources and minimizing waste during the synthesis process .

Lauryl palmitate finds extensive applications across various industries:

  • Cosmetics: It is widely used as an emollient in creams, lotions, and lip balms due to its moisturizing properties.
  • Pharmaceuticals: Employed as an excipient in drug formulations to enhance skin penetration.
  • Food Industry: Occasionally used as a food additive for its emulsifying properties.
  • Industrial

Studies on the interactions of lauryl palmitate with other compounds have shown that it can enhance the solubility of certain active ingredients in cosmetic formulations. Its compatibility with various surfactants and emulsifiers makes it a versatile ingredient for improving product stability and performance. Additionally, research indicates that lauryl palmitate can interact positively with skin receptors, potentially enhancing its bioavailability when used in topical applications .

Lauryl palmitate shares similarities with several other compounds, particularly fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Dodecyl PalmitateC28H56O2Similar structure but derived from different alcohol; used primarily in industrial applications.
Myristyl PalmitateC26H52O2Shorter alkyl chain; often used in personal care products for enhanced spreadability.
Cetyl PalmitateC28H56O2Contains a longer chain alcohol; used for thickening agents in cosmetics.

Lauryl palmitate stands out due to its balanced properties of emollience and antimicrobial activity, making it particularly suitable for skincare formulations compared to its counterparts .

Physical Description

OtherSolid

XLogP3

13

UNII

X3V3247O54

Other CAS

68411-91-6
42232-29-1

Wikipedia

Lauryl palmitate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Antistatic; Emollient; Skin conditioning

General Manufacturing Information

All other chemical product and preparation manufacturing
Hexadecanoic acid, dodecyl ester: ACTIVE
Hexadecanoic acid, C12-14-alkyl esters: ACTIVE

Dates

Last modified: 02-18-2024

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